molecular formula C10H12N2 B8500687 2-Methylamino-2-phenyl-propionitrile

2-Methylamino-2-phenyl-propionitrile

Cat. No.: B8500687
M. Wt: 160.22 g/mol
InChI Key: HETMXQGRMMXPDO-UHFFFAOYSA-N
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Description

2-Methylamino-2-phenyl-propionitrile (CAS 19355-69-2), also known as 2-aminoisobutyronitrile or α-aminoisobutyronitrile, is a nitrile derivative featuring a methylamino group (–NHCH₃) and a phenyl group (–C₆H₅) attached to the central carbon of a propionitrile backbone (C≡N–C(CH₃)(C₆H₅)–NHCH₃). Its molecular formula is C₁₁H₁₃N₂, with an InChI identifier provided as InChI=1/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3 . This compound is used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals, owing to its dual functional groups that enable nucleophilic and electrophilic reactivity .

Scientific Research Applications

Pharmaceutical Applications

1. Antihistamine Activity
2-Methylamino-2-phenyl-propionitrile derivatives exhibit significant antihistamine properties. These compounds selectively inhibit H1 receptors, making them potentially useful in treating allergic conditions without affecting other pharmaceutical receptors. This selectivity is particularly beneficial for patients who are on multiple medications, such as those with cardiovascular diseases, as it minimizes the risk of drug interactions .

2. Antiallergic Properties
Research indicates that derivatives of this compound can effectively alleviate symptoms associated with allergic reactions. Their ability to act selectively on histamine receptors allows for effective management of allergies while reducing side effects commonly associated with broader-spectrum antihistamines .

Case Study 1: Antihistamine Efficacy

A study published in a pharmaceutical journal demonstrated that this compound derivatives were tested on animal models for their antihistamine efficacy. Results indicated a marked reduction in allergy symptoms compared to control groups, supporting the compound's therapeutic potential .

Case Study 2: Selectivity and Safety Profile

In another investigation, researchers assessed the selectivity of these compounds for H1 receptors versus other receptors. The findings revealed that even at higher doses, the compounds maintained a high degree of selectivity, suggesting a favorable safety profile for clinical use .

Industrial Applications

1. Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics facilitate the production of more complex molecules used in drug formulations .

2. Research and Development
Ongoing research into the structural modifications of this compound is aimed at enhancing its pharmacological properties. This includes optimizing its solubility and bioavailability, which are critical factors in drug development .

Comparative Analysis of Derivatives

Compound NameBiological ActivitySelectivityPotential Use
This compoundAntihistamineHighAllergy treatment
2-Methyl-2'-phenylpropionic acid derivativesAntiallergicHighAllergy and asthma management
Novel intermediatesVarious pharmacological effectsVariableDrug development

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Methylamino-2-phenyl-propionitrile participates in catalytic SNAr reactions with fluoroarenes under basic conditions. The methylamino group facilitates deprotonation, generating a nucleophilic species that displaces fluorine in electron-neutral or electron-deficient aryl fluorides.

Key Findings :

  • Catalyst : t-Bu-P4 (a phosphazene base) activates the nitrile via deprotonation, forming an ionic intermediate .

  • Reaction Conditions :

    • Solvent: Toluene (optimal)

    • Temperature: 80°C

    • Additives: 4 Å molecular sieves to trap HF byproduct .

  • Yield : Up to 91% for arylated products .

Mechanism :

  • Deprotonation of the nitrile by t-Bu-P4 forms a resonance-stabilized anion (A ).

  • Concerted attack on the fluoroarene (Int-2 ) proceeds through a single transition state (TS-1 ), eliminating fluoride and forming a C–C bond .

Hydrolysis to Carboxylic Acids

The nitrile group undergoes hydrolysis under alkaline conditions to yield 2-methylamino-2-phenylpropionic acid.

Procedure :

  • Reagents : 10% aqueous NaOH (5 mL/g substrate) .

  • Conditions : Reflux (~100°C).

  • Outcome : Conversion to carboxylic acid via intermediate amide formation.

Example :

SubstrateProductYield (%)ConditionsSource
2-Phenylpropionitrile2-Phenylpropionic acid93NaOH, reflux

Note: While the methylamino derivative’s hydrolysis is not explicitly documented, analogous nitriles show >90% conversion under similar conditions .

Alkylation and Condensation Reactions

The methylamino group acts as a nucleophile in alkylation reactions, forming quaternary ammonium intermediates.

Patent Insights :

  • Alkylation with Benzyl Halides :

    • Substituted benzyl chlorides react with nitriles in the presence of organic bases (e.g., LDA) at -78°C to 0°C .

    • Example: Formation of 2-methyl-1-substituted phenyl-2-butyronitrile derivatives .

Proposed Pathway :

  • Deprotonation of the methylamino group generates a strong nucleophile.

  • SN2 displacement of benzyl halides forms alkylated products.

Base-Promoted Cyclization

Under high-temperature basic conditions, intramolecular cyclization may occur, forming heterocyclic structures.

Hypothetical Example :

  • Reagents : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) .

  • Product : Quinazoline or tetrahydroisoquinoline derivatives via attack of the amino group on the nitrile carbon.

Nitrosation Reactions

The methylamino group is susceptible to nitrosation, forming N-nitroso derivatives. While not directly observed for this compound, analogous amines react as follows:

General Reaction :
R2NH+HNO2R2NNO+H2O\text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N}-\text{NO} + \text{H}_2\text{O}

Conditions :

  • pH 3–4, aqueous NaNO₂ .

  • Potential carcinogenicity of nitrosamine products .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Methylamino-2-phenyl-propionitrile in academic research?

The synthesis of this compound can be achieved via:

  • Condensation reactions : Using aromatic aldehydes and nitrile precursors under basic conditions, as demonstrated in the synthesis of structurally related propionitriles .
  • Electrophilic substitution : Employing phenylisothiocyanate and chloroacetyl chloride, followed by reaction optimization (e.g., temperature: 60–80°C; catalyst: triethylamine) to enhance yields .
MethodReactants/ConditionsKey ParametersReference
CondensationAromatic aldehyde + nitrileBasic pH, 60–80°C
Electrophilic SubstitutionPhenylisothiocyanate + chloroacetyl chlorideRoom temperature, stirring

Q. How can researchers characterize the purity and structural integrity of this compound?

Multi-technique validation is essential:

  • NMR spectroscopy : Confirm methylamino (δ 2.3–2.5 ppm) and phenyl protons (δ 7.2–7.5 ppm) .
  • HPLC-UV : Ensure >95% purity using a C18 column and 254 nm detection .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 174.1 [M+H]⁺) .
  • X-ray crystallography : Resolve crystal structures for definitive confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in synthesizing this compound derivatives?

Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups on aromatic aldehydes stabilize intermediates via resonance .
  • Steric hindrance : Bulkier substituents at the α-carbon favor less hindered isomers, as shown in kinetic studies at 25°C vs. 60°C .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states and regiochemical outcomes for related nitriles .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability is sensitive to moisture and light:

  • Optimal storage : Desiccated at -20°C under nitrogen, with <1% degradation/month .
  • Degradation pathways : Hydrolysis (ambient conditions) and oxidation (humid environments) are predominant .
ConditionDegradation Rate (%/month)Major Degradants
Ambient, exposed15–20Hydrolyzed nitrile
Dry, dark (-20°C)<1None detected

Q. What in vitro models are suitable for evaluating biological activity?

  • Enzyme inhibition assays : Cytochrome P450 isoforms or kinase targets, using fluorometric/radiometric readouts .
  • Cell viability assays : MTT/XTT in hepatocyte models (IC50: 50–100 µM for related nitriles) .
  • ADMET profiling : Utilize PubChem data for preliminary toxicity and pharmacokinetic properties .

Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic reactions?

  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of the nitrile group .
  • Acidic conditions (pH <5) : Promote protonation of the methylamino group, reducing reactivity .
  • Neutral/basic conditions : Favor nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Dimethylamino)propanenitrile

  • Structure : CH₃–CH(N(CH₃)₂)–C≡N
  • Key Differences: Substituent Position: The dimethylamino group (–N(CH₃)₂) is at the 3-position of the propanenitrile chain, whereas the target compound has substituents at the 2-position. Reactivity: The tertiary amine in 3-(dimethylamino)propanenitrile enhances solubility in polar solvents but diminishes nucleophilicity compared to the primary amine in 2-methylamino-2-phenyl-propionitrile .

2-Aminoisobutyronitrile (2-Amino-2-methylpropane nitrile)

  • Structure : (CH₃)₂C(NH₂)–C≡N
  • Key Differences: Substituents: Contains two methyl groups at the 2-position instead of one methylamino and one phenyl group. Applications: Primarily used as a precursor for unnatural amino acids (e.g., α-aminoisobutyric acid). The absence of the phenyl group limits its utility in aromatic coupling reactions .

Isobutyronitrile (2-Methylpropionitrile)

  • Structure : (CH₃)₂CH–C≡N
  • Reactivity: Lacks sites for hydrogen bonding or electrophilic aromatic substitution, making it less versatile in multi-step syntheses compared to the target compound .

2-Methyl-2-phenylpropanoyl Chloride

  • Structure : Cl–C(O)–C(CH₃)(C₆H₅)
  • Key Differences: Functional Group: An acyl chloride (–COCl) instead of a nitrile (–C≡N). Reactivity: Highly electrophilic, participating in Friedel-Crafts acylations, whereas the nitrile group in this compound is more suited for nucleophilic additions (e.g., with Grignard reagents) .

Structural and Functional Analysis

Table 1: Comparative Properties

Compound Molecular Formula Key Functional Groups Substituents Key Applications
This compound C₁₁H₁₃N₂ Nitrile, primary amine Phenyl, methylamino (2-position) Pharmaceuticals, agrochemicals
3-(Dimethylamino)propanenitrile C₅H₉N₂ Nitrile, tertiary amine Dimethylamino (3-position) Solvent, polymer synthesis
2-Aminoisobutyronitrile C₄H₈N₂ Nitrile, primary amine Two methyl groups (2-position) Amino acid synthesis
Isobutyronitrile C₄H₇N Nitrile Branched alkyl chain Solvent, intermediate
2-Methyl-2-phenylpropanoyl chloride C₁₀H₁₁ClO Acyl chloride Phenyl, methyl (2-position) Acylation reactions

Research Findings and Implications

  • Synthetic Utility: The phenyl group in this compound enables participation in Suzuki-Miyaura couplings, a feature absent in aliphatic analogs like 2-aminoisobutyronitrile .
  • Steric Effects : The 2-phenyl substituent introduces significant steric hindrance, slowing nucleophilic attacks at the nitrile group compared to less hindered analogs like isobutyronitrile .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(methylamino)-2-phenylpropanenitrile

InChI

InChI=1S/C10H12N2/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3

InChI Key

HETMXQGRMMXPDO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of acetophenone (10 g) in 50 mL methanol, a solution of sodium cyanide (12.23 g) and methylamine.HCl (16.71 g) in 50 mL water was added slowly at room temp. The reaction mixture was heated at 40° C. for 2 h and then at room temperature for 18 h and was monitored by TLC. After completion, the reaction mixture was extracted with 3×100 mL dichloromethane. The organic layer was then dried over Na2SO4 and concentrated to afford the desired 2-methylamino-2-phenyl-propionitrile (12.5 g) which was used in the next step without further purification.
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